molecular formula C27H26N6O4 B2423624 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539831-96-4

2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2423624
CAS No.: 539831-96-4
M. Wt: 498.543
InChI Key: ZTUSLGAGPOWMQM-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of TP derivatives often involves heterocyclization of certain precursors . For example, different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions . For example, it has been used in the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Physical and Chemical Properties Analysis

The physical and chemical properties of TP derivatives can be influenced by the choice of substituents . For example, replacing the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Scientific Research Applications

Synthesis and Chemical Properties
The compound 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a broader class of compounds with intricate structures and properties. For instance, there has been notable work on the synthesis of related triazolopyrimidines and their derivatives, which are characterized through various techniques such as IR, NMR, and mass spectroscopy. These compounds have been synthesized using protocols such as Biginelli protocol and have been subjected to extensive characterization to confirm their structure and properties (Gilava, Patel, Ram, & Chauhan, 2020).

Biological and Antimicrobial Activity
Research indicates that compounds within this family demonstrate biological activities, including antimicrobial and antioxidant activities. This highlights their potential in medical and pharmaceutical applications. The biological activity is generally evaluated through standard assays, and the results suggest a promising scope in terms of therapeutic benefits (Gilava, Patel, Ram, & Chauhan, 2020).

Chemical Reactivity and Transformations
The compound's chemical framework allows for various reactions and transformations, leading to the creation of novel derivatives and structures. For instance, cyclocondensation reactions and rearrangements are common methods to derive new substances from this compound, broadening the range of potential applications and studies. These chemical processes are meticulously studied and documented, providing a wealth of information on the reactivity and potential of these compounds (Desenko et al., 1998), (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Mechanism of Action

The mechanism of action of TP derivatives can vary depending on their structure and the target they interact with . For example, some TP derivatives have been found to have metal-chelating properties, which have been exploited to generate candidate treatments for cancer and parasitic diseases .

Safety and Hazards

The safety and hazards of TP derivatives can vary depending on their structure and the target they interact with . Some TP derivatives have been found to have metal-chelating properties, which could potentially pose risks if not properly managed .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions could include exploring new substituents to enhance its biological activity, investigating its potential as a bio-isostere of other functional groups, and developing new synthetic methods .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-23(26(34)30-21-9-5-6-10-22(21)37-4)24(17-8-7-11-28-15-17)33-27(29-16)31-25(32-33)18-12-19(35-2)14-20(13-18)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUSLGAGPOWMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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